2-Phosphonopropionic acid
Overview
Description
2-Phosphonopropionic acid, also known as 2-PHOSPHONOPROPANOIC ACID, is an organophosphorus compound . It has a molecular formula of CHOP and an average mass of 154.058 Da .
Synthesis Analysis
The biosynthesis of phosphonates, including 2-Phosphonopropionic acid, involves enzymes that catalyze C–P bond formation . The biosynthetic pathways of phosphonates are being studied for the development of a variety of drugs .Molecular Structure Analysis
The molecular structure of 2-Phosphonopropionic acid consists of a phosphorus atom directly bonded to a carbon atom . This structure is characteristic of phosphonates .Chemical Reactions Analysis
Phosphonates, including 2-Phosphonopropionic acid, mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . They are considered resources of important biologically active compounds .Physical And Chemical Properties Analysis
2-Phosphonopropionic acid has a molecular formula of CHOP, an average mass of 154.058 Da, and a monoisotopic mass of 154.003113 Da .Scientific Research Applications
Inhibitor of Protein Geranylgeranylation
2-Phosphonopropionic acid derivatives have been synthesized and evaluated for their activity as inhibitors of protein geranylgeranylation. This research involved the synthesis of phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid, which demonstrated activity against Rab geranylgeranyl transferase (RGGT). These inhibitors were found to disrupt Rab11A prenylation in HeLa cell lines, suggesting potential therapeutic applications in cellular processes involving protein prenylation (Kusy et al., 2021).
High-Performance Liquid Chromatography (HPLC) in Seawater Analysis
2-Phosphonopropionic acid and its derivatives have been used in developing a high-performance liquid chromatography (HPLC) method for monitoring phosphonates in seawater. This method involved fluorescence derivatization and was essential for analyzing the utilization mechanisms of these phosphonates in eukaryotic phytoplankton, showcasing its importance in environmental monitoring and marine biology (Wang et al., 2018).
Adsorption Kinetics on Metal Oxide Surfaces
Phosphonopropionic acid has been studied for its adsorption kinetics on metal oxide surfaces, specifically indium tin oxide (ITO). The research focused on the self-assembled monolayer (SAM) formation of phosphonates, including phosphonopropionic acid, for potential applications in sensor and biosensor development (Jagadeesh & Lakshminarayanan, 2016).
Enhancing Quantum Dot Sensitized Solar Cells
3-Phosphonopropionic acid has been used to modify the interface of ZnO/ZnS heterostructure in quantum dot sensitized solar cells. The research demonstrated that the incorporation of this compound can significantly enhance the photoelectric conversion efficiency of these solar cells (Yang et al., 2015).
Corrosion Inhibition on Mild Steel
3-Phosphonopropionic acid has shown effectiveness as a corrosion inhibitor for mild steel in groundwater. Studies revealed that its inhibition efficiency increases with concentration, suggesting its potential use in industrial applications for metal preservation (Manivannan & Chithralekha, 2012).
Safety And Hazards
properties
IUPAC Name |
2-phosphonopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O5P/c1-2(3(4)5)9(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXRZQZCNOHHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975021 | |
Record name | 2-Phosphonopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phosphonopropionic acid | |
CAS RN |
5962-41-4 | |
Record name | 2-Phosphonopropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phosphonopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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